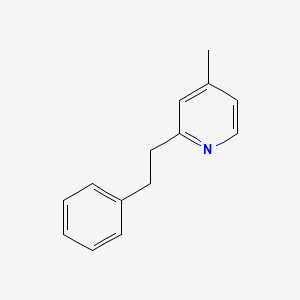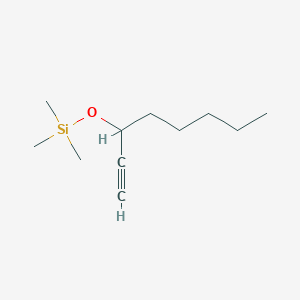
4-Methyl-2-phenethyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenethyl-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenethyl-pyridine can be achieved through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces other methylpyridine isomers . Another method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and 1-propanol as the solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The continuous flow method is particularly advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-phenethyl-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenethyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-phenethyl-pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: Another methylpyridine isomer with similar chemical properties.
4-Methylpyridine: An isomer that is also used as a building block for various chemical syntheses.
Pyridinylimidazole: A compound with a pyridine ring that has applications in medicinal chemistry.
Uniqueness
4-Methyl-2-phenethyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group can enhance its interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4-methyl-2-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 |
InChI-Schlüssel |
WXEJKPRRTYLMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid,n-[2-amino-5-ethyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8451987.png)









